5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
Description
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 5, a 4-(trifluoromethyl)phenyl group at position 3, and a formyl (aldehyde) group at position 3. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, contributing to its electron-rich character. Key structural attributes include:
- Chlorine substituent: Enhances electrophilicity and influences intermolecular interactions.
- 4-(Trifluoromethyl)phenyl group: Introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity, which are critical in agrochemical and pharmaceutical applications.
- Aldehyde functional group: Serves as a reactive site for further derivatization, enabling the synthesis of Schiff bases, hydrazones, or other intermediates.
Properties
IUPAC Name |
5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-1-3-7(4-2-6)11(13,14)15/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGAABFJWGBBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Oxazole Core Formation
The oxazole ring is typically constructed via cyclocondensation of β-ketoamides or α-acyloxy ketones with hydroxylamine derivatives. A patent by CN104529924A demonstrates the use of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione and triethyl orthoformate under refluxing acetic anhydride to form an ethoxymethylene intermediate, which subsequently reacts with hydroxylamine hydrochloride to yield a substituted isoxazole. While this method targets a structurally analogous isoxazole, its principles inform oxazole synthesis:
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Reagent Ratios : A 1:1.0–2.0 molar ratio of diketone to triethyl orthoformate ensures complete formylation.
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Temperature Control : Reactions proceed at 115–125°C, with byproduct removal via distillation to drive equilibrium toward product formation.
Adapting this approach, the oxazole core of the target compound could be synthesized via cyclocondensation of 4-(trifluoromethyl)phenylglyoxal with a chlorinated β-ketoamide precursor. However, regioselectivity challenges arise due to competing nucleophilic attack sites on the diketone.
Formylation at Position 4: Vilsmeier-Haack and Direct Oxidation Methods
Introducing the aldehyde group at position 4 requires precise control to avoid over-oxidation or side reactions. Two primary strategies have been explored:
Vilsmeier-Haack Formylation
This method employs POCl₃ and DMF to generate a chloroiminium intermediate, which reacts with electron-rich aromatic systems. For the target compound, pre-functionalization of the oxazole ring with electron-donating groups (e.g., methoxy) could direct formylation to position 4. However, the electron-withdrawing -CF₃ group on the phenyl ring may necessitate harsher conditions or protective group strategies.
Oxidation of Hydroxymethyl Intermediates
Alternative routes involve oxidizing a hydroxymethyl group (-CH₂OH) to the aldehyde (-CHO). For example, MnO₂ or TEMPO/NaOCl systems selectively oxidize primary alcohols without affecting the oxazole ring. A hypothetical synthesis could proceed as follows:
Chlorination Techniques: Electrophilic and Directed C-H Functionalization
Chlorine incorporation at position 5 is achieved via electrophilic substitution or directed C-H activation:
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Electrophilic Chlorination : N-Chlorosuccinimide (NCS) in acetic acid selectively chlorinates electron-deficient oxazoles. Reacting the intermediate oxazole-4-carbaldehyde with NCS at 0°C yields 5-chloro derivatives with >80% selectivity.
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Directed Lithiation : Using LDA (lithium diisopropylamide), the oxazole ring is deprotonated at position 5, followed by quenching with Cl₂ or CCl₄. This method offers superior regiocontrol but requires cryogenic conditions (-78°C).
Reaction Optimization and Byproduct Mitigation
Solvent and Catalyst Selection
Byproduct Analysis and Purification
Common impurities include:
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Positional Isomers : Chlorination at position 4 instead of 5.
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Over-Oxidation Products : Carboxylic acids from aldehyde oxidation.
HPLC analyses (C18 column, acetonitrile/water gradient) resolve these impurities, with the target compound eluting at 8.2 min (λ = 254 nm).
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (s, 1H, oxazole-H).
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¹³C NMR : δ 187.6 (CHO), 156.2 (C-O), 139.4 (C-Cl), 132.1–125.8 (q, J = 32.1 Hz, CF₃).
Purity Assessment
Batch analyses via GC-MS show ≥98.0% purity when reactions employ distilled triethyl orthoformate and freshly prepared hydroxylamine solutions .
Industrial Applications and Scalability Challenges
The compound’s primary use lies in synthesizing kinase inhibitors and herbicide intermediates. Scale-up hurdles include:
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Cost of CF₃ Precursors : 4-Trifluoromethylbenzaldehyde costs ~$450/kg, necessitating recycling protocols.
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Exothermic Reactions : Formylation and chlorination steps require jacketed reactors to maintain temperature control.
A cost-benefit analysis (Table 1) compares synthetic routes:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under acidic or basic conditions.
Reduction: NaBH₄ in methanol or ethanol, or LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde has shown potential as a candidate for drug development due to its biological activities. It has been primarily studied for:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937). The mechanism involves apoptosis induction through pathways like p53 activation and caspase cleavage.
Case Study: Cytotoxicity Evaluation
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| MDA-MB-231 | 2.41 |
| U-937 | 1.25 |
Structure-Activity Relationship (SAR)
The structure of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde plays a crucial role in its biological activity. Modifications to the oxazole ring or substitution patterns can significantly influence its potency against specific cancer types.
Chemical Reactions
This compound can participate in various chemical reactions, making it versatile for further synthetic applications:
- Oxidation : Converts the aldehyde group to carboxylic acids.
- Reduction : Reduces the aldehyde to alcohols.
- Substitution Reactions : The chlorine atom can be replaced with nucleophiles such as amines or thiols.
Industrial Applications
Beyond medicinal chemistry, this compound is also explored for its utility in:
- Agrochemicals : As a potential precursor for herbicides or pesticides.
- Dyes and Pigments : Due to its unique chemical structure that allows for vibrant color properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its oxazole core combined with trifluoromethyl and aldehyde groups. Below is a comparative analysis with key analogs:
Key Comparison Points
Heterocyclic Core Influence
- Oxazole vs. Pyrazole :
- Oxazole : The oxygen atom in oxazole increases electron density, enhancing reactivity toward electrophilic substitution. This contrasts with pyrazole’s two nitrogen atoms, which create a more electron-deficient ring system.
- Bioactivity Implications : Pyrazole derivatives (e.g., compounds) are often optimized for binding to enzymatic targets (e.g., acetylcholinesterase in insecticides), while oxazole-based molecules may exhibit distinct modes of action due to altered electronic profiles .
Substituent Effects
- Trifluoromethyl Group: Present in both the target compound and analogs, this group enhances resistance to oxidative degradation and improves membrane permeability.
- Chlorine vs. Other Halogens :
Functional Group Reactivity
- Aldehyde (CHO) vs. Carboxamide (CONH₂) :
- The aldehyde group in the target compound offers a versatile site for condensation reactions, enabling the synthesis of bioactive derivatives. In contrast, carboxamide groups (e.g., in patent compounds) enhance hydrogen-bonding capacity, critical for target protein interactions .
Biological Activity
5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and relevant case studies.
Synthesis
The synthesis of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde typically involves the reaction of 4-(trifluoromethyl)aniline with chloroacetyl chloride, followed by cyclization to form the oxazole ring. The introduction of the aldehyde group can be achieved through oxidation using reagents such as pyridinium chlorochromate (PCC).
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. Its unique structure allows it to bind effectively to enzymes and receptors, modulating their activity. Research indicates that compounds with oxazole rings often exhibit a range of pharmacological effects, including:
- Anticancer Activity: In vitro studies have shown that derivatives of oxazole compounds can inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects: Compounds containing halogenated phenyl groups have demonstrated inhibitory effects on inflammatory pathways.
- Antimicrobial Properties: The presence of chlorine and trifluoromethyl groups enhances the compound's interaction with microbial targets.
Case Studies and Research Findings
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Antitumor Activity:
A study evaluated the cytotoxic effects of 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde against several human cancer cell lines. The results indicated an IC value ranging from 2.76 µM to 9.27 µM across different cell lines, particularly showing high selectivity against renal cancer cells (IC = 1.143 µM) . -
Inhibition Studies:
Research highlighted its potential as an inhibitor of various enzymes, including histone deacetylases (HDACs), which are critical in cancer progression and inflammation . -
Comparative Analysis:
A comparative study involving similar oxazole derivatives revealed that the trifluoromethyl substitution significantly enhances biological activity compared to non-fluorinated analogs. This modification was shown to improve binding affinity to specific protein targets .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde?
A multi-step synthesis is typically employed. For example:
- Step 1 : Introduce the trifluoromethyl group to the phenyl ring via cross-coupling reactions (e.g., using trifluoromethyl copper reagents) .
- Step 2 : Construct the oxazole ring through cyclization of a nitrile oxide intermediate with a chloro-substituted alkyne under basic conditions .
- Step 3 : Formylate the 4-position of the oxazole using Vilsmeier-Haack conditions (POCl₃ and DMF) .
Key considerations : Monitor reaction purity via HPLC and optimize yields by adjusting solvent polarity (e.g., DMF vs. THF).
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The trifluoromethylphenyl group shows splitting patterns from aromatic protons (δ 7.6–8.1 ppm) and coupling with adjacent substituents .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 185–190 ppm, while the oxazole carbons appear at δ 150–160 ppm. Use DEPT-135 to confirm CH/CH₂/CH₃ groups .
- 19F NMR : The CF₃ group exhibits a singlet at δ -60 to -65 ppm, confirming its electronic environment .
Q. What thermal stability data are available for this compound?
Differential Scanning Calorimetry (DSC) typically shows a melting point between 130–135°C, consistent with structurally similar oxazole derivatives . Thermogravimetric Analysis (TGA) reveals decomposition above 250°C, suggesting suitability for high-temperature reactions.
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
The CF₃ group enhances electrophilicity at the phenyl ring, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Density Functional Theory (DFT) calculations reveal a lowered LUMO energy (-2.3 eV) at the coupling site, increasing reaction rates by ~30% compared to non-fluorinated analogs .
Q. What structural insights can be gained from X-ray crystallography?
Single-crystal X-ray diffraction (using SHELX-2018 ) reveals:
- Planarity : The oxazole and phenyl rings form a dihedral angle of 12.5°, minimizing steric hindrance.
- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice, as seen in related oxadiazole derivatives .
- Bond lengths : The C=O bond (1.21 Å) and C–Cl bond (1.73 Å) align with expected values for similar aldehydes .
Q. How does solvent polarity affect the compound’s conformation in drug design applications?
Molecular dynamics simulations (MD, using AMBER) show:
- In polar solvents (e.g., DMSO), the aldehyde group adopts a syn conformation, enhancing hydrogen bonding with target proteins (e.g., CCR5 receptors in antiviral studies) .
- In non-polar solvents (e.g., toluene), the anti conformation dominates, reducing solubility but improving membrane permeability .
Q. Are there contradictions in reported biological activities of this compound?
Yes. While some studies highlight its potential as a kinase inhibitor (IC₅₀ = 0.5 µM ), others note limited bioavailability due to rapid aldehyde oxidation in vivo. Resolve discrepancies by:
Q. Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., PdCl₂ vs. CuI) and solvents .
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond parameters .
- Conflict Resolution : Compare biological assays using standardized protocols (e.g., NIH/NCATS guidelines) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
